molecular formula C30H26N2O3S B15009732 (5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

Cat. No.: B15009732
M. Wt: 494.6 g/mol
InChI Key: JMRIMXZYGDYIDA-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, an imino group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-[(naphthalen-1-yl)methoxy]benzaldehyde with 3-methylphenylamine to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

(2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways related to inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE apart is its complex structure, which allows for multiple points of chemical modification and interaction with various biological targets. This makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H26N2O3S

Molecular Weight

494.6 g/mol

IUPAC Name

(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H26N2O3S/c1-3-34-27-17-21(18-28-29(33)32-30(36-28)31-24-12-6-8-20(2)16-24)14-15-26(27)35-19-23-11-7-10-22-9-4-5-13-25(22)23/h4-18H,3,19H2,1-2H3,(H,31,32,33)/b28-18+

InChI Key

JMRIMXZYGDYIDA-MTDXEUNCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C)S2)OCC4=CC=CC5=CC=CC=C54

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C)S2)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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